Dimethyl cyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a cyclohexane-based organic compound that has been used in a variety of scientific research applications. DMCD is a versatile molecule that is relatively easy to synthesize and has a wide range of applications in biochemistry, physiology, and other scientific disciplines.
Scientific Research Applications
Catalytic Performance in Hydrogenation
Dimethyl cyclohexane-1,3-dicarboxylate is used in catalysis, particularly in the hydrogenation process. A study by Zhang, Fan, and Li (2013) demonstrated its use in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a 100% conversion rate with 99.8% selectivity, highlighting its efficiency in catalytic reactions (Zhang, Fan, & Li, 2013).
Applications in Organic Synthesis
The compound has applications in organic synthesis. Ogawa et al. (1986) found that cyclohexane alcohols can be converted to methyl ethers using a combination of dimethyl sulfate and alumina. This indicates its utility in producing specific organic compounds, such as monomethyl ethers and esters, with high selectivity (Ogawa et al., 1986).
Chemical Ionization and Collision Induced Dissociation
Etinger, Idina, and Mandelbaum (1993) studied the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation. They found that dimethyl and diethyl esters of these acids exhibit specific ionization and dissociation behaviors, providing insights into the conformational effects in gas-phase cations (Etinger, Idina, & Mandelbaum, 1993).
Conformational Studies and Mannosidase Stability
Mari et al. (2004) conducted synthesis and conformational studies on a mimic of 1,2-mannobioside using dimethyl cyclohexane-1,3-dicarboxylate. Their research provided insights into the mimic's structural characteristics and its higher stability compared to natural mannobioside, which has implications for biochemical applications (Mari et al., 2004).
Photochemical Dynamics Analysis
The photochemical dynamics of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate were analyzed by Liu et al. (2010), providing valuable insights into the molecule's behavior under specific spectroscopic conditions. This kind of analysis is crucial in understanding the photodynamics of similar compounds in various solutions (Liu et al., 2010).
Synthesis and Polymerization
Corfield and Crawshaw (1971) described the synthesis of cis-1,3-diformylcyclohexane from the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid. This work contributes to the field of polymer science, particularly in the synthesis and polymerization of cyclohexane derivatives (Corfield & Crawshaw, 1971).
properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclohexane-1,3-dicarboxylate | |
CAS RN |
6998-82-9, 10021-92-8 | |
Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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